Cas no 82467-50-3 (R(+)-Gomisin M1)

R(+)-Gomisin M1 structure
R(+)-Gomisin M1 structure
Product Name:R(+)-Gomisin M1
Numero CAS:82467-50-3
MF:C22H26O6
MW:386.438247203827
CID:728636
PubChem ID:5321170
Update Time:2024-10-27

R(+)-Gomisin M1 Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-1-ol,5,6,7,8-tetrahydro-2,3,13-trimethoxy-6,7-dimethyl-, (6R,7S,13aR)-rel-
    • R(+)-Gomisin M1
    • (6S,7R)-2,3,13-Trimethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3' ,4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxol-1-ol
    • Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-1-ol,5,6,7,8-tetrahydro-2,3,13-trimethoxy-6,7-dimet...
    • Schisanhenol B
    • [ "" ]
    • Gomisin M1
    • (-)Gomisin L1
    • Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-1-ol, 5,6,7,8-tetrahydro-2,3,13-trimethoxy-6,7-dimethyl-, stereoisomer (ZCI)
    • rel-(6R,7S,13aR)-5,6,7,8-Tetrahydro-2,3,13-trimethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-1-ol (ACI)
    • (±)-Gomisin M1
    • 1350802-13-9
    • Benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxol-1-ol, 5,6,7,8-tetrahydro-2,3,13-trimethoxy-6,7-dimethyl-, (6R,7S)-
    • (+)-Schisanhenol B
    • D85023
    • BDBM50582612
    • CHEMBL463499
    • C0678JED3A
    • Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxol-1-ol, 5,6,7,8-tetrahydro-2,3,13-trimethoxy-6,7-dimethyl-, stereoisomer
    • 102681-52-7
    • AKOS040760817
    • DTXSID70145452
    • Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxol-1-ol, 5,6,7,8-tetrahydro-2, 3,13-trimethoxy-6,7-dimethyl-
    • Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxol-1-ol, 5,6,7,8-tetrahydro-2,3,13-trimethoxy-6,7-dimethyl-, (6R,7S,13aR)-rel-
    • Gomisin M1, (+/-)-
    • (+/-)-Gomisin M1
    • Schisanhenol-B
    • 82467-50-3
    • Gomisin M
    • (9R,10S)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol
    • Q27275004
    • UNII-C0678JED3A
    • (6R,7S,13aR)-5,6,7,8-Tetrahydro-2,3,13-trimethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-1-ol
    • HY-N1529
    • B0005-188529
    • Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxol-1-ol, 5,6,7,8-tetrahydro-2, 3,13-trimethoxy-6,7-dimethyl-, stereoisomer
    • CS-0017078
    • B0005-465628
    • B0005-465629
    • DTXSID601318545
    • 4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol
    • AKOS040762632
    • DA-48556
    • 4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0(2),?.0(1)?,(1)?]nonadeca-1(12),2(7),3,5,13,18-hexaen-3-ol
    • Inchi: 1S/C22H26O6/c1-11-6-13-8-15(24-3)20(25-4)19(23)17(13)18-14(7-12(11)2)9-16-21(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3
    • Chiave InChI: OGJPBGDUYKEQLA-UHFFFAOYSA-N
    • Sorrisi: OC1C2C3C(CC(C(CC=2C=C(OC)C=1OC)C)C)=CC1=C(OCO1)C=3OC

Proprietà calcolate

  • Massa esatta: 386.17300
  • Massa monoisotopica: 386.17293854 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 28
  • Conta legami ruotabili: 3
  • Complessità: 529
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.8
  • Superficie polare topologica: 66.4
  • Peso molecolare: 386.4

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.2±0.1 g/cm3
  • Punto di ebollizione: 568.6±50.0 °C at 760 mmHg
  • Punto di infiammabilità: 297.7±30.1 °C
  • PSA: 66.38000
  • LogP: 4.18450
  • Pressione di vapore: 0.0±1.6 mmHg at 25°C

R(+)-Gomisin M1 Informazioni sulla sicurezza

R(+)-Gomisin M1 Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5401-5 mg
R(+)-Gomisin M1
82467-50-3
5mg
¥5065.00 2022-04-26
TRC
R252945-1mg
R(+)-Gomisin M1
82467-50-3
1mg
$ 775.00 2022-06-03
TRC
R252945-2.5mg
R(+)-Gomisin M1
82467-50-3
2.5mg
$ 1265.00 2022-06-03
TRC
R252945-5mg
R(+)-Gomisin M1
82467-50-3
5mg
$ 2575.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R51090-5mg
(6S,7R)-2,3,13-Trimethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3' ,4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxol-1-ol
82467-50-3
5mg
¥5280.0 2021-09-08
TargetMol Chemicals
TN5401-5mg
R(+)-Gomisin M1
82467-50-3 98%
5mg
¥ 3710 2023-09-15
TargetMol Chemicals
TN5401-5 mg
R(+)-Gomisin M1
82467-50-3 98%
5mg
¥ 3,710 2023-07-10
TargetMol Chemicals
TN5401-1 mL * 10 mM (in DMSO)
R(+)-Gomisin M1
82467-50-3 98%
1 mL * 10 mM (in DMSO)
¥ 3810 2023-09-15
A2B Chem LLC
AH54381-5mg
R(+)-Gomisin M1
82467-50-3 99.0%
5mg
$660.00 2024-04-19
TargetMol Chemicals
TN5401-25mg
R(+)-Gomisin M1
82467-50-3
25mg
¥ 10600 2024-07-19
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd